molecular formula C5H7N3O B12967356 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine

Cat. No.: B12967356
M. Wt: 125.13 g/mol
InChI Key: ZDPVZZOOMJEYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine is a heterocyclic compound that features a fused ring system containing both pyrazole and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.

    Oxazole derivatives: Compounds with the oxazole ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine is unique due to its fused ring system, which combines the properties of both pyrazole and oxazole. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine

InChI

InChI=1S/C5H7N3O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2,6H2

InChI Key

ZDPVZZOOMJEYRO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NN21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.